Lipophilicity Differentiation: 4-CF₃-5-azaindole vs. Unsubstituted 5-Azaindole
The computed lipophilicity (XLogP3) of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is 1.9, compared to a value of approximately 1 for the unsubstituted 5-azaindole parent scaffold (CAS 271-34-1) [1]. This represents a ~0.9 log unit increase imparted by the single CF₃ substituent at the 4-position [1]. For reference, the 7-azaindole isomer (CAS 271-63-6) has an XLogP3 of 1.8 and the 6-azaindole isomer (CAS 271-29-4) has an XLogP3 of 1, demonstrating that the 4-CF₃ modification places this compound in a distinctly higher lipophilicity bracket than most unsubstituted azaindoles .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 5-Azaindole (unsubstituted, CAS 271-34-1): XLogP3 = 1; 7-Azaindole (CAS 271-63-6): XLogP3 = 1.8; 6-Azaindole (CAS 271-29-4): XLogP3 = 1 |
| Quantified Difference | ΔXLogP3 = +0.9 vs. 5-azaindole; +0.1 vs. 7-azaindole; +0.9 vs. 6-azaindole |
| Conditions | Computed using XLogP3 algorithm, PubChem 2021.05.07 release [1]; comparator data from ChemSrc and supplier databases |
Why This Matters
Higher lipophilicity directly influences membrane permeability and oral bioavailability; buyers who require a more lipophilic 5-azaindole scaffold for CNS or intracellular targets can rationally select the 4-CF₃ derivative over the unsubstituted parent based on this ~0.9 log unit differential.
- [1] PubChem. 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, CID 46856434. XLogP3-AA = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/4-_trifluoromethyl_-1H-pyrrolo_3_2-c_pyridine View Source
